6-Chloropyrrolo[3,2-b]pyridin-2-one
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Overview
Description
6-Chloropyrrolo[3,2-b]pyridin-2-one is a heterocyclic compound that features a pyrrolo-pyridine core structure with a chlorine atom at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropyrrolo[3,2-b]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloropyridine-2-carboxylic acid with ammonia or amines, followed by cyclization to form the pyrrolo-pyridine ring . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
6-Chloropyrrolo[3,2-b]pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[3,2-b]pyridin-2-one derivatives, which can be further explored for their pharmacological properties .
Scientific Research Applications
6-Chloropyrrolo[3,2-b]pyridin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloropyrrolo[3,2-b]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and the presence of additional substituents.
Pyridine Derivatives: Compounds such as 6-chloropyridine-2-carboxylic acid are structurally related and serve as precursors in the synthesis of 6-Chloropyrrolo[3,2-b]pyridin-2-one.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C7H3ClN2O |
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Molecular Weight |
166.56 g/mol |
IUPAC Name |
6-chloropyrrolo[3,2-b]pyridin-2-one |
InChI |
InChI=1S/C7H3ClN2O/c8-4-1-6-5(9-3-4)2-7(11)10-6/h1-3H |
InChI Key |
SAJRKEWSELERME-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=CC(=O)N=C21)Cl |
Origin of Product |
United States |
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